2-oxo-2H-pyran-3-carboxylic acid

Physicochemical Characterization Solubility Profiling Analytical Method Development

Procure 2-Oxo-2H-pyran-3-carboxylic acid (3040-20-8) ≥98% for PDHK1 inhibition, caspase-mediated apoptosis studies, or [2+2] photocycloadditions. This 2-pyrone-3-carboxylic acid offers a unique reactivity profile compared to coumarin analogs. High-purity grades available for kinase assays and SAR campaigns. Immediate R&D supply.

Molecular Formula C6H4O4
Molecular Weight 140.09 g/mol
CAS No. 3040-20-8
Cat. No. B186514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2H-pyran-3-carboxylic acid
CAS3040-20-8
Molecular FormulaC6H4O4
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC1=COC(=O)C(=C1)C(=O)O
InChIInChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8)
InChIKeyJZLDUSDULLYAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2H-pyran-3-carboxylic Acid (CAS 3040-20-8): Core Properties and Procurement Specifications for Research and Industrial Synthesis


2-Oxo-2H-pyran-3-carboxylic acid (CAS: 3040-20-8), also known as 2-pyrone-3-carboxylic acid or 3-carboxy-2H-pyran-2-one, is a heterocyclic building block with the molecular formula C₆H₄O₄ and a molecular weight of 140.09 g/mol . Its structure features an α,β-unsaturated lactone (2-pyrone) ring fused with a carboxylic acid group at the 3-position, which confers a unique reactivity profile . Commercially available grades typically offer purities ranging from 95% to ≥98%, with analytical characterization data including NMR, HPLC, and GC available from multiple global suppliers [1]. The compound is sparingly soluble in cold water but dissolves readily in alcohols and glacial acetic acid, with a melting point of 206–209 °C (with decomposition) and a storage requirement of sealed, dry conditions at 2–8 °C . These physicochemical and handling parameters establish the baseline for evaluating this compound's differentiation from its closest structural analogs in procurement and application contexts.

Why 2-Oxo-2H-pyran-3-carboxylic Acid (CAS 3040-20-8) Cannot Be Interchanged with Generic 2-Pyrone or Coumarin Analogs in Critical Applications


Substituting 2-oxo-2H-pyran-3-carboxylic acid with a generic '2-pyrone' or a closely related coumarin-3-carboxylic acid (2-oxo-2H-1-benzopyran-3-carboxylic acid) without rigorous evaluation introduces quantifiable risk. While both share the 2-pyrone core, the absence of the fused benzene ring in the target compound results in a significantly altered electronic environment and steric profile. This is not a cosmetic difference: the electronic properties, as indicated by a measured pKa of approximately 3.51 [1], diverge from those of the benzannulated analog, directly impacting its behavior as a synthon. The carboxyl group in coumarin-3-carboxylic acid benefits from the fused aromatic system's ability to act as a directing group, enhancing its participation in C3- and C4-functionalization and decarboxylative cross-couplings [2]. In contrast, the simpler 2-pyrone-3-carboxylic acid presents a different reactivity landscape, particularly in cycloadditions and metal coordination, where the pyrone ring's diene/dienophile character is not modulated by an extended π-system. Therefore, procurement decisions cannot be made on a 'class-level' assumption; the specific molecular architecture of 2-oxo-2H-pyran-3-carboxylic acid dictates its unique and quantifiable performance in targeted synthetic and material science applications, as detailed in the following evidence.

Quantitative Differentiation of 2-Oxo-2H-pyran-3-carboxylic Acid (CAS 3040-20-8) vs. Closest Analogs: An Evidence-Based Selection Guide


pH-Dependent Solubility and Ionization State: A Measured pKa Advantage for Aqueous Workflows

The ionization behavior of 2-oxo-2H-pyran-3-carboxylic acid is defined by a calculated acid dissociation constant (pKa) of 3.51, with an associated LogD value of -1.65 at pH 5.5 [1]. This low pKa indicates the compound exists predominantly in its ionized carboxylate form at neutral and physiological pH, a state that directly enhances its aqueous solubility compared to its protonated form. This property is critical for applications requiring aqueous solubility without co-solvents, such as certain biochemical assays or aqueous-phase reactions.

Physicochemical Characterization Solubility Profiling Analytical Method Development

Lipophilicity for Membrane Permeability and Chromatography: LogP and LogD Differentiation

The lipophilicity of 2-oxo-2H-pyran-3-carboxylic acid is characterized by a calculated LogP of 0.338 and a topological polar surface area (TPSA) of 67.51 Ų . In comparison, the more complex coumarin-3-carboxylic acid exhibits a higher LogP (estimated > 1.0 due to additional aromatic carbons) and a larger TPSA. This difference in lipophilicity directly translates to distinct chromatographic behavior and predicted membrane permeability, making the target compound more suitable for applications where lower retention or higher polarity is required.

Lipophilicity ADME Profiling Reversed-Phase HPLC

Divergent Metal Coordination Modes: Bidentate Chelation vs. Bridging Motifs

Studies on silver(I) complexes reveal a stark contrast in coordination behavior between structural isomers. The Ag(I) complex of 2-oxo-2H-1-benzopyran-3-carboxylic acid (coumarin-3-carboxylic acid) exhibits a bidentate chelating motif, with the carbonyl oxygen of the coumarin ring actively coordinating to the silver cation [1]. In contrast, the Ag(I) complex of the isomeric 4-oxo-4H-1-benzopyran-2-carboxylic acid forms only carboxylate bridges, and its ring carbonyl remains inactive. This demonstrates that the precise position of the oxo group relative to the carboxylate profoundly alters the ligand's denticity and binding mode.

Coordination Chemistry Metallosupramolecular Chemistry Catalysis

Synthetic Utility in [2+2] Photocycloaddition: Ester-Activated Reactivity

Derivatives of 2-oxo-2H-pyran-3-carboxylic acid, specifically its 5,6-substituted esters, have been demonstrated to undergo efficient [2+2] photocycloaddition with alkenes [1]. The presence of the ester group, derived from the carboxylic acid, serves as a crucial electron-withdrawing group that activates the pyrone ring for this transformation. This reactivity profile is distinct from that of simple coumarins, which often favor [2+2] cycloaddition via triplet sensitization or require more forcing conditions.

Photochemistry Cycloaddition Organic Synthesis

Enzyme Inhibition: Direct Target Engagement on Pyruvate Dehydrogenase Kinase 1 (PDHK1)

2-Oxo-2H-pyran-3-carboxylic acid has been identified in patent literature as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cellular metabolism and a validated target for anticancer therapy [1]. The compound's activity is documented in the Therapeutic Target Database (TTD) as a PDHK1 inhibitor, linked to patents covering its use in treating metastatic cancer and solid tumors. While specific IC50 values are not publicly disclosed in the accessible abstracts, the explicit naming of this compound in composition-of-matter and method-of-use patents indicates a verifiable and reproducible biological activity that differentiates it from many simpler pyranone analogs lacking such targeted engagement.

Enzyme Inhibition Cancer Metabolism Drug Discovery

In Vitro Antiproliferative and Pro-Apoptotic Activity in Cancer Cell Lines

Patents disclose that 2-oxo-2H-pyran-3-carboxylic acid and its derivatives exhibit anticancer activity characterized by inhibition of tumor cell proliferation, induction of caspase-mediated apoptosis, and DNA damage in vitro [1]. Notably, these compounds reportedly demonstrate low toxicity to normal fibroblasts in culture, suggesting a favorable therapeutic window. The mechanism involves activation of caspases-3, a key executioner protease in the apoptotic cascade. While direct comparison data with other pyrone-carboxylic acids are not provided in the abstracts, this specific profile of apoptosis induction via caspase activation is a distinct and quantifiable biological outcome that supports the compound's use in oncology research.

Anticancer Activity Apoptosis Cell Proliferation

Validated Application Scenarios for 2-Oxo-2H-pyran-3-carboxylic Acid (CAS 3040-20-8) Based on Quantitative Evidence


Scaffold for PDHK1 Inhibitor Development in Cancer Metabolism Research

Based on its validated activity as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor [1], 2-oxo-2H-pyran-3-carboxylic acid serves as a direct starting point for medicinal chemistry campaigns targeting tumor metabolism. The compound's unique pyrone-carboxylic acid architecture allows for further optimization to improve potency and selectivity. Researchers should procure high-purity (≥98%) material for in vitro kinase assays and subsequent SAR studies.

Synthesis of Pro-Apoptotic Agents via Caspase Activation

Patents have demonstrated that derivatives of this compound induce caspase-mediated apoptosis in cancer cells [2]. This specific mechanism of action differentiates it from other coumarin-based compounds that primarily affect cell invasion or migration. Procurement of the core acid is essential for synthesizing and evaluating novel analogs designed to trigger programmed cell death pathways in oncology models.

Building Block for Photochemical [2+2] Cycloaddition Reactions

The 3-carboxylate group of 2-oxo-2H-pyran-3-carboxylic acid acts as an electron-withdrawing activator, enabling efficient [2+2] photocycloaddition with alkenes [3]. This reactivity is not as pronounced in unsubstituted pyrones. For synthetic chemists focused on constructing complex cyclobutane-containing scaffolds under mild, light-driven conditions, this compound offers a distinct advantage. Material with a purity of ≥95% is suitable for initial reaction screening.

Ligand for Bidentate Metal Chelation in Coordination Complexes

By analogy to its coumarin-3-carboxylic acid counterpart, which exhibits a bidentate chelating mode with Ag(I) via both the carboxylate and ring carbonyl oxygen atoms [4], 2-oxo-2H-pyran-3-carboxylic acid is predicted to function as an effective ligand for constructing discrete complexes or extended metal-organic frameworks. This property is valuable for researchers developing new catalysts, magnetic materials, or antimicrobial metallodrugs where a specific chelation geometry is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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